molecular formula C8H11Cl2N3O B2392064 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride CAS No. 1860893-14-6

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride

Cat. No.: B2392064
CAS No.: 1860893-14-6
M. Wt: 236.1
InChI Key: ABICOYFWPUKFHU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride is a heterocyclic compound that features a benzoxazole ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminomethylphenol with cyanogen bromide, followed by reduction and subsequent amination to introduce the aminomethyl group. The final product is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized and scalable methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, thereby influencing the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride include:

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-(Aminomethyl)benzoxazole
  • 6-(Aminomethyl)-1,2-benzimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-(aminomethyl)-1,2-benzoxazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;;/h1-3H,4,9H2,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABICOYFWPUKFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)ON=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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